molecular formula C13H9BrN4S B5836091 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 125219-60-5

2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5836091
CAS No.: 125219-60-5
M. Wt: 333.21 g/mol
InChI Key: XOLJFTLRRRZRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a thiopyran ring substituted with amino groups, a bromophenyl group, and dicarbonitrile groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the catalyst-free one-pot synthesis, which involves the reaction of structurally diverse aldehydes, malononitrile, and amines at ambient temperature . This method is advantageous due to its simplicity and the absence of the need for chromatography.

Industrial Production Methods

The use of environmentally benign processes and metal-free catalysts can make the industrial production more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiopyran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,6-Diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The dicarbonitrile groups can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-phenyl-1,3,5-triazine: This compound shares the amino and phenyl groups but has a different core structure.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in having amino and phenyl groups, but with a triazine core instead of a thiopyran core.

    2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLJFTLRRRZRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355688
Record name 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125219-60-5
Record name 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.